5-ethoxy-2-(methylamino)pyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethoxy-2-(methylamino)pyrimidine-4,6(1H,5H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2-(methylamino)pyrimidine-4,6(1H,5H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate, urea, and methylamine.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-2-(methylamino)pyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxy and methylamino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-ethoxy-2-(methylamino)pyrimidine-4,6(1H,5H)-dione is used as a building block for the synthesis of more complex molecules.
Biology
The compound may be studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine
In medicine, derivatives of pyrimidines are often explored for their therapeutic potential, including as anticancer and antiviral agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-ethoxy-2-(methylamino)pyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-ethoxy-2-amino-pyrimidine-4,6(1H,5H)-dione
- 5-methoxy-2-(methylamino)pyrimidine-4,6(1H,5H)-dione
- 5-ethoxy-2-(ethylamino)pyrimidine-4,6(1H,5H)-dione
Uniqueness
The uniqueness of 5-ethoxy-2-(methylamino)pyrimidine-4,6(1H,5H)-dione lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H11N3O3 |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
5-ethoxy-2-methylimino-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C7H11N3O3/c1-3-13-4-5(11)9-7(8-2)10-6(4)12/h4H,3H2,1-2H3,(H2,8,9,10,11,12) |
InChI Key |
UYPYBCRQHVNGKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(=O)NC(=NC)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.